molecular formula C10H18N4 B13983581 (3R)-1-methyl-N-(1-methylpyrazol-4-yl)piperidin-3-amine

(3R)-1-methyl-N-(1-methylpyrazol-4-yl)piperidin-3-amine

Cat. No.: B13983581
M. Wt: 194.28 g/mol
InChI Key: JKHQBJMVYAHWSP-UHFFFAOYSA-N
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Description

1-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-3-piperidinamine is a chemical compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with a pyrazole moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-3-piperidinamine typically involves the reaction of 1-methyl-1H-pyrazole with 3-piperidinamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 1-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-3-piperidinamine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of automated systems and advanced purification techniques further enhances the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-3-piperidinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

1-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-3-piperidinamine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biological assays to study enzyme activity and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a drug candidate for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-3-piperidinamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-piperidinamine: Lacks the pyrazole moiety, making it less versatile in certain applications.

    N-(1-Methyl-1H-pyrazol-4-yl)-3-piperidinamine: Similar structure but without the additional methyl group on the pyrazole ring.

Uniqueness

1-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-3-piperidinamine stands out due to its unique combination of the piperidine and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

1-methyl-N-(1-methylpyrazol-4-yl)piperidin-3-amine

InChI

InChI=1S/C10H18N4/c1-13-5-3-4-9(7-13)12-10-6-11-14(2)8-10/h6,8-9,12H,3-5,7H2,1-2H3

InChI Key

JKHQBJMVYAHWSP-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)NC2=CN(N=C2)C

Origin of Product

United States

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